molecular formula C16H13ClN2O2 B252825 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B252825
M. Wt: 300.74 g/mol
InChI Key: VHXGVVYLQDHIPP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as C5, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. C5 is a synthetic compound that belongs to the class of benzoxazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is not entirely understood. However, studies have shown that N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response. Inhibition of COX-2 activity leads to a reduction in the production of prostaglandins, which results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells. Studies have also shown that N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its low toxicity profile, making it a safe compound to use in lab experiments. However, the yield of the final product is relatively low, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide. One of the potential directions is to study the effect of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide on other inflammatory mediators, such as cytokines. Another potential direction is to investigate the use of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide fully.
Conclusion:
In conclusion, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves a multi-step reaction process, and the yield of the final product is around 60%. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry, and it has been shown to have anti-inflammatory and analgesic effects in animal models. The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the inhibition of COX-2 activity, which results in a reduction in the production of prostaglandins. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a low toxicity profile, making it a promising candidate for further research. There are several future directions for the research of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including the study of its effect on other inflammatory mediators and investigation of its use in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves a multi-step reaction process. The first step involves the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride to form an intermediate product. This intermediate product is then reacted with 2-amino-5-methylbenzoxazole to form the final product, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide. The yield of the final product is around 60%.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields. One of the significant applications of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is in the field of medicinal chemistry. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential applications in the treatment of cancer, as it inhibits the growth of cancer cells.

properties

Product Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-9-3-6-15-14(7-9)19-16(21-15)11-4-5-12(17)13(8-11)18-10(2)20/h3-8H,1-2H3,(H,18,20)

InChI Key

VHXGVVYLQDHIPP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C

Origin of Product

United States

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